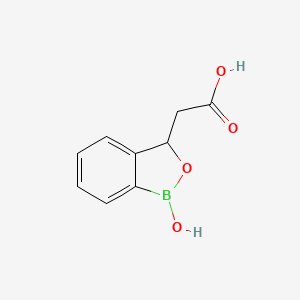

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid

Vue d'ensemble

Description

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their versatile applications in organic synthesis, molecular recognition, and medicinal chemistry due to their unique structural properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable phenol derivative with boronic acid or boronic ester under specific conditions to form the benzoxaborole ring . The acetic acid group is then introduced through a subsequent reaction, often involving acylation or esterification reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for high yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Amide Coupling Reactions

The acetic acid side chain undergoes amide bond formation with amines using coupling agents:

| Reagent System | Substrate | Yield | Application | Source |

|---|---|---|---|---|

| HATU/NMM (DMF) | Amines | 18% | Antimicrobial conjugates | |

| DCC/DMAP | Amino sugars | 14–15% | Antibiotic derivatives |

Example Reaction :

1-Hydroxy-1,3-dihydrobenzo[c] oxaborole-6-carboxylic acid reacts with 2-amino-N-benzylacetamide in DMF using HATU to form an amide-linked conjugate .

Reductive Amination

The compound’s aldehyde derivatives (e.g., 1-hydroxy-1,3-dihydrobenzo[c] oxaborole-6-carbaldehyde) participate in reductive amination with sodium cyanoborohydride, yielding secondary amines with 14–15% efficiency .

Antimicrobial Activity

Derivatives of this benzoxaborole exhibit broad-spectrum antimicrobial activity :

-

Mycobacterium tuberculosis (Mtb) : MIC values range from 12.14 µM (compound 11 ) to >370 µM (less active variants) .

-

Structure-Activity Relationship (SAR) :

Key Findings :

-

The 5-trifluoro-2-pyridyl derivative (11 ) demonstrates superior Mtb inhibition (MIC = 12.14 µM) compared to positional isomers .

-

Activity against drug-resistant mycobacterial strains remains under investigation .

Comparative Analysis of Derivatives

| Derivative | Substituent | MIC (µM) vs Mtb | Key Feature |

|---|---|---|---|

| 11 | 5-CF-pyridyl | 12.14 | Optimal H-bonding |

| 10 | 2-pyridyl | 49.20 | Moderate activity |

| 13 | 2-hydroxy-5-pyridyl | >370.30 | Poor solubility |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a benzoxaborole structure, which is characterized by the presence of a boron atom integrated into a heterocyclic aromatic system. This structural motif is known for its ability to form strong interactions with biological targets, making it a candidate for drug development.

Antifungal Activity

One of the prominent applications of benzoxaborole derivatives is their antifungal properties. For instance, the compound AN2690 (a related benzoxaborole) has been developed as a broad-spectrum antifungal agent. It operates through the inhibition of fungal protein synthesis by targeting specific enzymes involved in the biosynthesis of essential cellular components.

Case Study: AN2690

- Target Pathogen: Candida albicans

- Mechanism of Action: Inhibition of fungal protein synthesis

- Clinical Trials: Showed efficacy in treating onychomycosis (fungal nail infection) with minimal side effects.

Antiviral Applications

Recent studies have indicated that benzoxaborole derivatives may also exhibit antiviral properties. The mechanism often involves interference with viral replication processes or modulation of host immune responses.

Case Study: Antiviral Activity

- Target Virus: Influenza virus

- Mechanism of Action: Disruption of viral RNA synthesis

- Results: In vitro studies demonstrated significant reduction in viral load.

Polymer Chemistry

The incorporation of benzoxaborole into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. These compounds can be used as cross-linking agents or additives in various polymer formulations.

Data Table: Properties of Benzoxaborole-Modified Polymers

The safety profile of 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid has been evaluated in various preclinical models. The compound exhibits low toxicity levels, making it suitable for further development as both a therapeutic agent and a material additive.

Safety Data Summary

- Toxicity Level: Low (LD50 > 2000 mg/kg in rodent models)

- Side Effects Observed: Minimal; primarily gastrointestinal disturbances at high doses.

Mécanisme D'action

The mechanism of action of 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase 4 inhibitor, which plays a crucial role in reducing inflammation by modulating cyclic AMP levels in cells . This inhibition pathway is significant in the treatment of inflammatory conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Crisaborole: A benzoxaborole derivative used as a topical treatment for atopic dermatitis.

AN2728: Another benzoxaborole compound with potent anti-inflammatory properties.

Uniqueness

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Activité Biologique

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid (CAS No. 19203-45-3) is a member of the benzoxaborole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound exhibits unique structural properties that enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 191.98 g/mol. The compound features a benzoxaborole ring structure, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BO₄ |

| Molecular Weight | 191.98 g/mol |

| CAS Number | 19203-45-3 |

| IUPAC Name | 2-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid |

The primary mechanism of action of this compound involves its role as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which is crucial for modulating inflammatory responses. By elevating cAMP levels, the compound can effectively reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-12, thereby exerting anti-inflammatory effects .

Anti-inflammatory Effects

Research indicates that this compound has significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators in various cell types, suggesting its potential use in treating inflammatory diseases such as psoriasis and atopic dermatitis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism against pathogens .

Study on Anti-inflammatory Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of benzoxaboroles, including this compound. The findings revealed that this compound effectively reduced inflammation markers in vitro and demonstrated promising results in animal models for inflammatory conditions .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of various benzoxaboroles. In vitro tests indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The study emphasized the need for further exploration into its potential as an alternative antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Crisaborole | PDE4 inhibitor | Topical treatment for atopic dermatitis |

| AN2728 | PDE4 inhibitor | Treatment for psoriasis |

| 2-(1-Hydroxy... | PDE4 inhibitor | Potential anti-inflammatory agent |

Crisaborole and AN2728 are notable benzoxaborole derivatives known for their anti-inflammatory properties. Comparatively, this compound shares similar mechanisms but may offer unique advantages due to its specific structural features.

Propriétés

IUPAC Name |

2-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8,13H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBJWSMUEYQHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2C(O1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.